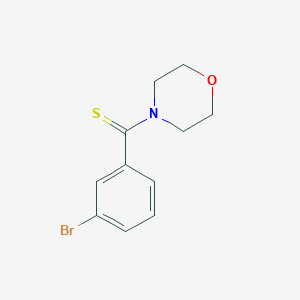
(3-Bromophenyl)(morpholino)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromophenyl)(morpholino)methanethione”, also known as BMMP, is a thiol-based compound that contains a bromophenyl group and a morpholinyl group attached to the sulfur atom. It is used in laboratory chemicals .
Synthesis Analysis
Phenyl(morpholino)methanethione derivatives are synthesized for pharmaceutical applications . They inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . The synthesis of these derivatives involves a continuation of work on phenyl(morpholino)methanethione derivatives .Molecular Structure Analysis
The molecular structure of phenyl(morpholino)methanethione derivatives is characterized by a morpholine ring that adopts a chair conformation . The carboxylic acid group is bent out slightly from the benzene ring mean plane .Chemical Reactions Analysis
Phenyl(morpholino)methanethione derivatives are developed for pharmaceutical applications . They inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromophenyl)(morpholino)methanethione” are available in databases like PubChem .Applications De Recherche Scientifique
- Researchers have explored phenyl-(morpholino)methanethione derivatives as inhibitors of two enzymes: MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) .
- These endocannabinoids have beneficial effects in pathophysiological phenomena such as anxiety, pain, and neurodegenerative diseases like Alzheimer’s .
Enzyme Inhibition for Pain and Anxiety Management
Crystal Structure Analysis
Microwave-Enhanced Synthesis
Mécanisme D'action
Target of Action
The primary targets of (3-Bromophenyl)(morpholino)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological processes .
Mode of Action
(3-Bromophenyl)(morpholino)methanethione interacts with its targets, MGL and FAAH, by inhibiting their activity . This inhibition prevents the degradation of endocannabinoids, leading to an increase in their levels .
Biochemical Pathways
The inhibition of MGL and FAAH affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and reproduction . The increase in endocannabinoid levels can have various downstream effects, potentially influencing these physiological processes .
Result of Action
The molecular and cellular effects of (3-Bromophenyl)(morpholino)methanethione’s action are primarily related to its impact on the endocannabinoid system. By inhibiting MGL and FAAH, the compound can potentially influence physiological phenomena such as anxiety and pain, and it may also have implications for neurodegenerative diseases such as Alzheimer’s .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-10-3-1-2-9(8-10)11(15)13-4-6-14-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQAPJRGPXOSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(morpholino)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

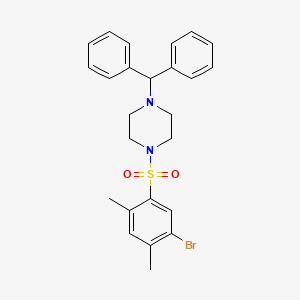
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377124.png)

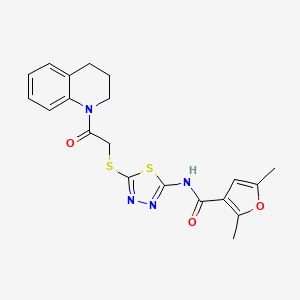
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2377128.png)
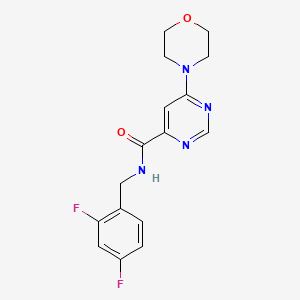
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)
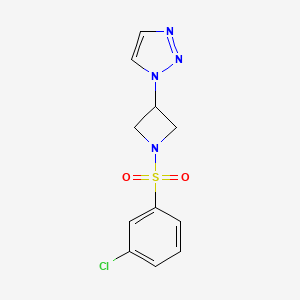
![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)
![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)
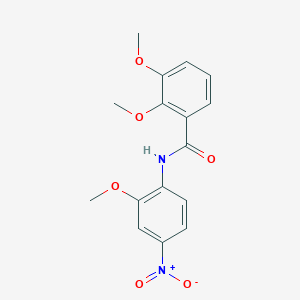
![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)
![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)
![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)